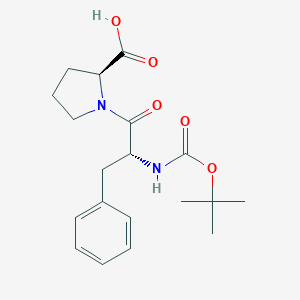
Boc-D-phe-pro-OH
描述
N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline: , commonly known as Boc-D-Phe-Pro-OH, is a synthetic intermediate used in peptide synthesis. It is a derivative of phenylalanine and proline, two amino acids that play crucial roles in protein structure and function. This compound is often utilized in the synthesis of peptide thrombin inhibitors, which are important in cardiovascular research .
准备方法
合成路线和反应条件: Boc-D-Phe-Pro-OH 的合成通常涉及用叔丁氧羰基 (Boc) 基团保护 D-苯丙氨酸的氨基,然后与 L-脯氨酸偶联。反应条件通常包括在二氯甲烷 (DCM) 等有机溶剂中使用二环己基碳二亚胺 (DCC) 和羟基苯并三唑 (HOBt) 等偶联试剂。 反应通常在室温下进行 .
工业生产方法: 在工业环境中,this compound 的生产可能涉及大规模肽合成技术。这些方法通常使用自动肽合成仪,可以高效地处理保护、脱保护和偶联反应的多个步骤。 使用高纯度试剂和溶剂对于确保最终产品的质量和产量至关重要 .
化学反应分析
反应类型: Boc-D-Phe-Pro-OH 经历各种化学反应,包括:
脱保护: Boc 基团可以使用酸性条件去除,例如用三氟乙酸 (TFA) 在二氯甲烷中处理。
偶联反应: 可以使用 DCC 和 HOBt 等偶联试剂与其他氨基酸或肽偶联。
水解: 该化合物中的酯键可以在碱性条件下水解.
常用试剂和条件:
脱保护: 三氟乙酸在二氯甲烷中。
偶联: 二环己基碳二亚胺和羟基苯并三唑在二氯甲烷中。
水解: 甲醇中的氢氧化钠.
主要形成的产品:
脱保护: D-苯丙氨酰-L-脯氨酸。
偶联: 具有额外氨基酸的扩展肽。
水解: 游离氨基酸和脯氨酸衍生物.
科学研究应用
Boc-D-Phe-Pro-OH 广泛用于科学研究,特别是在化学、生物学和医学领域。它的部分应用包括:
肽合成: 它用作合成各种肽的构建块,包括凝血酶抑制剂。
心血管研究: 该化合物用于开发针对凝血酶的肽类药物,凝血酶是血液凝固中的关键酶。
作用机理
This compound 的作用机制主要涉及它在肽合成中的合成中间体的作用。当用于合成凝血酶抑制剂时,该化合物有助于形成可以结合并抑制凝血酶的肽。 这种抑制是通过肽与凝血酶活性位点的相互作用发生的,阻止它催化纤维蛋白原转化为纤维蛋白,这是血液凝块形成的关键步骤 .
作用机制
The mechanism of action of Boc-D-Phe-Pro-OH primarily involves its role as a synthetic intermediate in peptide synthesis. When used in the synthesis of thrombin inhibitors, the compound contributes to the formation of peptides that can bind to and inhibit thrombin. This inhibition occurs through the interaction of the peptide with the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a crucial step in blood clot formation .
相似化合物的比较
类似化合物:
N-[(1,1-二甲基乙氧基)羰基]-D-苯丙氨酸 (Boc-D-Phe-OH): 用于肽合成的苯丙氨酸衍生物。
N-[(1,1-二甲基乙氧基)羰基]-L-脯氨酸 (Boc-L-Pro-OH): 用于肽合成的脯氨酸衍生物
独特性: Boc-D-Phe-Pro-OH 由于其结合了 D-苯丙氨酸和 L-脯氨酸而独一无二,这在肽合成中提供了特定的结构和功能特性。 这种组合允许创建具有独特序列和特性的肽,使其在肽类药物和研究工具的开发中具有价值 .
属性
IUPAC Name |
(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRHVPHDENDZTP-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198018 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38675-10-4 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38675-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













